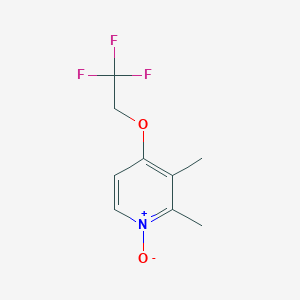
6,8-Dimethylflavone
Descripción general
Descripción
6,8-Dimethylflavone is a type of flavone, a class of compounds known for their diverse range of biological activities . It is a monohydroxyflavone that is flavone substituted by a hydroxy group at position 7, a methoxy group at position 5 and methyl groups at positions 6 and 8 .
Molecular Structure Analysis
The molecular formula of 6,8-Dimethylflavone is C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da . The structure includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
6,8-Dimethylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 420.6±45.0 °C at 760 mmHg, and a flash point of 194.0±22.3 °C . It has a molar refractivity of 73.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 211.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Neuroprotective Effects in Multiple Sclerosis : Dimethylfumarate, a compound related to 6,8-Dimethylflavone, has been found to activate the Nrf2 antioxidant pathway. This action potentially benefits patients with multiple sclerosis by improving the disease course and maintaining tissue integrity (Linker et al., 2011).
Antiviral Activity : A study on 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone highlighted its potent activity against poliovirus type 1 and other rhinovirus serotypes. Notably, this compound demonstrated no mutagenicity in the Ames test up to a concentration of 2.5 mg (De Meyer et al., 1991).
Cancer Prevention : The topical application of 7,8-benzoflavone, another related compound, has shown significant reduction in tumor initiation in mouse skin, suggesting a role in skin cancer prevention (Pyerin & Hecker, 1980). Moreover, compounds from Bougainvillea spectabilis, including new flavones related to 6,8-Dimethylflavone, have shown cytotoxic activity against cancer cell lines (Do et al., 2017).
Anti-inflammatory Properties : Studies have revealed that 2'-hydroxychalcones and flavones, including derivatives of 6,8-Dimethylflavone, can serve as potent anti-inflammatory agents. Specifically, chalcone 3b exhibited the most significant effects in this regard (Ballesteros et al., 1995).
Antitumor Activity : The antitumor activity of 5,6-dimethylxanthenone-4-acetic acid, related to 6,8-Dimethylflavone, has been enhanced by repeated doses, indicating its potential in cancer therapy (Philpott et al., 2004).
Direcciones Futuras
The future research directions for 6,8-Dimethylflavone could involve further exploration of its biological activities and potential therapeutic applications. For instance, one study suggests that compounds similar to 6,8-Dimethylflavone have high probability of permeation through the blood–brain barrier to reach the central nervous system .
Propiedades
IUPAC Name |
6,8-dimethyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVURZOAATBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364763 | |
| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104213-91-4 | |
| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



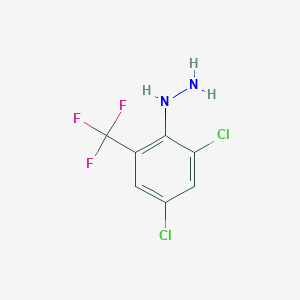
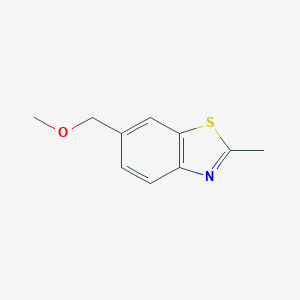
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
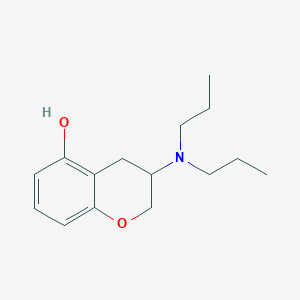



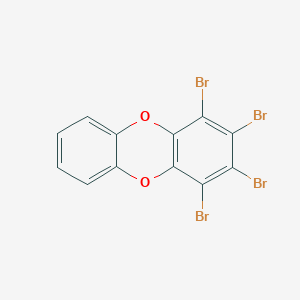
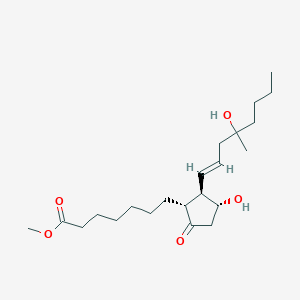
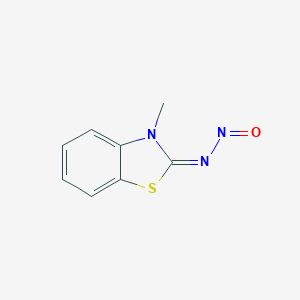

![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
